A Comprehensive Technical Guide to 1-Bromo-2,4-dichloro-3-methoxybenzene
A Comprehensive Technical Guide to 1-Bromo-2,4-dichloro-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Compound Profile
1-Bromo-2,4-dichloro-3-methoxybenzene is a polysubstituted aromatic compound. The benzene ring is functionalized with a bromine atom, two chlorine atoms, and a methoxy group. The specific arrangement of these substituents—a methoxy group flanked by a bromine and a chlorine atom, with another chlorine atom para to the bromine—suggests a unique electronic and steric environment that can be exploited in various chemical transformations. Such polyhalogenated and oxygenated aromatic scaffolds are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Their utility often stems from the ability to selectively functionalize the different halogen positions through reactions like cross-coupling, lithiation-substitution, or nucleophilic aromatic substitution.
Note on CAS Number: An extensive search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) number for the 1-bromo-2,4-dichloro-3-methoxy substitution pattern. This suggests the compound may be novel or not yet widely reported in the literature. Researchers synthesizing this compound for the first time would be in a position to have a new CAS number assigned.
Chemical Structure
Caption: Chemical structure of 1-Bromo-2,4-dichloro-3-methoxybenzene.
Predicted Physicochemical Properties
Direct experimental data for 1-Bromo-2,4-dichloro-3-methoxybenzene is not available. However, we can predict its properties based on data from structurally similar compounds. The table below compares the properties of several related halogenated anisoles to provide a scientifically reasoned estimation for our target compound.
| Property | 1-Bromo-2,4-dichlorobenzene[1][2] | 1-Bromo-4-chloro-2-methoxybenzene[3] | 1-Bromo-2-chloro-3-methoxybenzene[4] | 1-Bromo-2,4-dichloro-3-methoxybenzene (Predicted) |
| CAS Number | 1193-72-2 | 174913-09-8 | 174913-11-2 | Not Available |
| Molecular Formula | C₆H₃BrCl₂ | C₇H₆BrClO | C₇H₆BrClO | C₇H₅BrCl₂O |
| Molecular Weight | 225.89 g/mol | 221.48 g/mol | 221.48 g/mol | 255.92 g/mol |
| Boiling Point | ~230-240 °C (est.) | 236.6±20.0 °C at 760 mmHg | Not Available | ~240-255 °C at 760 mmHg |
| Density | ~1.7 g/cm³ (est.) | 1.6±0.1 g/cm³ | Not Available | ~1.7-1.8 g/cm³ |
| Physical Form | Liquid or low-melting solid | Not Available | Liquid | Likely a liquid or low-melting solid at room temperature |
| LogP | 4.1 | 3.47 | 3.2 | ~3.8-4.2 |
The introduction of an additional chlorine atom and a methoxy group compared to 1-bromo-2,4-dichlorobenzene would be expected to increase the molecular weight, boiling point, and density. The LogP is also anticipated to be in a similar range, indicating high lipophilicity.
Proposed Synthesis and Purification
The synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene can be envisioned through the electrophilic halogenation of a suitable precursor. A plausible and efficient route would involve the bromination of 2,4-dichloroanisole. The methoxy group is an ortho-, para-director. In 2,4-dichloroanisole, the positions ortho and para to the methoxy group are already occupied by chlorine atoms. The remaining ortho position (C6) and meta position (C5 and C3) are available for substitution. The position ortho to the methoxy group (C6) is sterically hindered by the adjacent chlorine atom. The other ortho position (C2) is also blocked. The para position (C4) is blocked. Therefore, direct bromination might lead to a mixture of products.
A more controlled synthesis could start from 2,4-dichloro-3-aminophenol, which can be methoxylated, diazotized, and then subjected to a Sandmeyer reaction to introduce the bromine. However, a more straightforward approach, analogous to the synthesis of similar compounds[5], would be the direct bromination of 2,4-dichloroanisole. The conditions would need to be carefully controlled to favor the desired isomer.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-Bromo-2,4-dichloro-3-methoxybenzene.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on standard procedures for the bromination of substituted anisoles and should be optimized.
Materials:
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2,4-dichloroanisole (1 equivalent)
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Bromine (1.05 equivalents)
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Anhydrous Iron(III) bromide (FeBr₃) (0.05 equivalents)
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Dichloromethane (anhydrous)
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Saturated sodium bisulfite solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2,4-dichloroanisole and anhydrous dichloromethane.
-
Catalyst Addition: Add anhydrous FeBr₃ to the solution and stir until it dissolves.
-
Bromination: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of bromine in dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bisulfite solution to destroy any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, fractional distillation under reduced pressure may be employed.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as the Lewis acid catalyst (FeBr₃) is moisture-sensitive.
-
Lewis Acid Catalyst: FeBr₃ polarizes the Br-Br bond, making the bromine a more potent electrophile for aromatic substitution.
-
Low Temperature: Starting the reaction at 0 °C helps to control the reaction rate and minimize the formation of polybrominated byproducts.
-
Aqueous Work-up: The sodium bisulfite quench removes excess bromine, while the sodium bicarbonate wash neutralizes the acidic byproducts (HBr).
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of related structures.
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¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two singlets or two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two protons on the benzene ring. The methoxy group will appear as a singlet around δ 3.9-4.1 ppm.
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¹³C NMR (100 MHz, CDCl₃): The spectrum should display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbon attached to the methoxy group will be significantly downfield (δ ~150-155 ppm), while the carbons bonded to the halogens will also be deshielded.
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IR (ATR, cm⁻¹): Expected characteristic peaks include C-H stretching (aromatic) around 3050-3100, C-H stretching (aliphatic) around 2850-2950, C=C stretching (aromatic) around 1450-1600, C-O stretching around 1250, and C-Cl and C-Br stretches in the fingerprint region below 1000.
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Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine and two chlorine atoms. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight.
Potential Applications in Research and Development
Polyhalogenated aromatic compounds are versatile intermediates in organic synthesis. The different reactivities of the C-Br and C-Cl bonds can be exploited for selective functionalization.
Intermediate in Cross-Coupling Reactions
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. This allows for the selective introduction of a new carbon-carbon or carbon-heteroatom bond at the C1 position, leaving the chlorine atoms intact for subsequent transformations.
Caption: Selective Suzuki coupling at the C-Br bond.
Precursor for Bioactive Molecules
Substituted dichlorobenzenes and related halogenated aromatics are common precursors in the synthesis of pharmaceuticals and agrochemicals.[6] The substitution pattern of 1-bromo-2,4-dichloro-3-methoxybenzene could serve as a scaffold for building more complex molecules with potential biological activity. The replacement of aromatic rings with bioisosteres is a common strategy in drug discovery to improve pharmacokinetic properties.[7][8][9] While not a direct bioisostere itself, this compound can be a starting material for the synthesis of novel molecular frameworks.
Use in Materials Science
Halogenated aromatic compounds can also be used as precursors for the synthesis of polymers and other materials with specific electronic or physical properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-2,4-dichloro-3-methoxybenzene is not available, based on analogous compounds like 1-bromo-2,4-dichlorobenzene, it should be handled with care.[1] It is predicted to be a skin and eye irritant and may cause respiratory irritation.[1][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Bromo-2,4-dichloro-3-methoxybenzene represents a potentially valuable yet under-explored chemical entity. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. By leveraging the known chemistry of its structural analogs, researchers can confidently approach the utilization of this compound in their synthetic endeavors. The development of a reliable synthetic route and full characterization of this molecule will undoubtedly be a valuable contribution to the field of organic chemistry.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Properties of 1-Bromo-2-iodo-3-methoxybenzene and Their Synthesis Implications.
- PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-2,4-dichlorobenzene. National Center for Biotechnology Information.
- Chemsrc. (2025). 1-Bromo-4-chloro-2-methoxybenzene.
- PubChem. (n.d.). 1-Bromo-2,4-dimethoxybenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-methoxybenzene. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- BLD Pharm. (n.d.). 1-Bromo-3-chloro-2,4-dimethoxybenzene.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene.
- ChemicalBook. (n.d.). 1-Bromo-3-chloro-2-methoxybenzene.
- Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(1), o339.
- G. M. et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society.
- Request PDF. (2023). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.
- Google Patents. (1978).
- Der Pharma Chemica. (2016).
- PrepChem.com. (n.d.). Synthesis of 1-bromo-2,4-dichlorobenzene.
- NIST. (n.d.). 1-Bromo-2,4-dichlorobenzene. NIST WebBook.
- Al-Zoubi, W. et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- The Royal Society of Chemistry. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-2,3-dichlorobenzene.
- ResearchGate. (n.d.). Examples of monosubstituted BCPs in drug discovery.
Sources
- 1. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 3. 1-Bromo-4-chloro-2-methoxybenzene | CAS#:174913-09-8 | Chemsrc [chemsrc.com]
- 4. 1-Bromo-2-chloro-3-methoxybenzene | C7H6BrClO | CID 23287864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. JPS5334733A - Preparation of 1-bromo-3, 4-dichlorobenzene - Google Patents [patents.google.com]
- 7. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Bromo-2,4-dimethoxybenzene | C8H9BrO2 | CID 87266 - PubChem [pubchem.ncbi.nlm.nih.gov]
